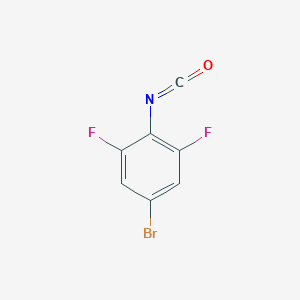

4-Bromo-2,6-difluorophenyl isocyanate

説明

The exact mass of the compound 4-Bromo-2,6-difluorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2,6-difluorophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-difluorophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-1,3-difluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGXEWZVHIBWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404594 | |

| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-26-1 | |

| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Physicochemical Characterization of 4-Bromo-2,6-difluorophenyl isocyanate

Abstract

This technical guide addresses the physical properties of 4-Bromo-2,6-difluorophenyl isocyanate (CAS RN: 302912-26-1), focusing on its melting point and solubility. A comprehensive review of publicly available literature and chemical databases indicates a notable absence of experimentally determined data for these fundamental parameters.[1][2] This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to address this knowledge gap. It provides a robust methodology for the theoretical estimation and experimental determination of the melting point and solubility of this compound. Furthermore, this document emphasizes the critical safety protocols required when handling isocyanates and outlines a systematic approach to data reporting and interpretation.

Introduction and Statement of the Problem

4-Bromo-2,6-difluorophenyl isocyanate is a halogenated aromatic isocyanate. The isocyanate functional group (-N=C=O) is highly reactive, making this class of compounds valuable intermediates in the synthesis of a wide range of products, including polyurethanes, pharmaceuticals, and agrochemicals.[3][4][5] The specific substitution pattern of a bromine atom and two fluorine atoms on the phenyl ring is expected to significantly influence the compound's physicochemical properties, reactivity, and potential biological activity.

A thorough search of scientific databases and supplier information reveals a critical gap in the available data for 4-Bromo-2,6-difluorophenyl isocyanate; specifically, its melting point and solubility in common solvents have not been publicly reported. These properties are fundamental to its practical application in a laboratory or industrial setting, impacting reaction setup, purification, formulation, and safety. This guide provides the necessary theoretical and practical framework to determine these essential properties.

Theoretical Estimation of Physical Properties

In the absence of experimental data, a theoretical estimation can provide a valuable starting point for experimental design.

Melting Point Estimation

The melting point of an organic compound is influenced by intermolecular forces, molecular symmetry, and molecular weight.[6][7] For 4-Bromo-2,6-difluorophenyl isocyanate, we can consider the following factors:

-

Molecular Weight and Halogenation: The presence of a bromine atom and two fluorine atoms significantly increases the molecular weight compared to unsubstituted phenyl isocyanate. Generally, for a homologous series, melting point increases with molecular weight due to stronger van der Waals forces.[8] The high electronegativity of the fluorine atoms and the polarizability of the bromine atom will induce significant dipole-dipole interactions, which are expected to increase the melting point.[9][10]

-

Molecular Symmetry: The substitution pattern (2,6-difluoro) imparts a degree of symmetry to the molecule. Higher molecular symmetry often leads to more efficient crystal packing, which in turn results in a higher melting point.[6][7]

-

Comparison with Analogues: We can infer a potential melting point range by examining related compounds:

-

4-Bromophenyl isocyanate: Has a reported melting point of 42-44 °C.

-

2-Bromo-4,6-difluorophenyl isocyanate: While a specific melting point is not provided, its boiling point is 38 °C at 0.2 mmHg, suggesting it is a liquid or low-melting solid at room temperature.[11]

-

4-Bromo-2-fluorophenyl isocyanate: Described as a solid/liquid depending on storage temperature, indicating a melting point near ambient temperatures.[12]

-

Given these factors, it is reasonable to hypothesize that 4-Bromo-2,6-difluorophenyl isocyanate is a solid at room temperature with a melting point potentially higher than that of 4-bromophenyl isocyanate due to the additional fluorine substituents and increased molecular weight.

For more quantitative predictions, advanced computational methods such as Quantitative Structure-Property Relationship (QSPR) models or group contribution methods can be employed.[6][13][14][15][16][17] These models use a large dataset of known compounds to correlate structural features with physical properties.

Solubility Prediction

The principle of "like dissolves like" is the primary guide for predicting solubility.[18]

-

Polarity: The molecule possesses a polar isocyanate group and polar carbon-halogen bonds. However, the overall molecule has significant nonpolar character from the benzene ring. Therefore, it is expected to have limited solubility in water.

-

Organic Solvents: It is anticipated to be soluble in a range of common organic solvents. Due to its polar nature, it should dissolve well in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF). It is also likely to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as aromatic solvents like toluene. Its solubility in nonpolar solvents like hexanes may be more limited.

-

Reactivity with Solvents: A critical consideration for isocyanates is their reactivity with protic solvents. 4-Bromo-2,6-difluorophenyl isocyanate will react with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. It will also react with alcohols to form carbamates. Therefore, for solubility determination, only aprotic solvents should be used unless the reaction is the intended outcome.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting point and solubility of 4-Bromo-2,6-difluorophenyl isocyanate.

Safety Precautions for Handling Isocyanates

Isocyanates are potent respiratory and skin sensitizers and are classified as hazardous substances.[3][4][5][19][20] Inhalation of vapors or aerosols can lead to occupational asthma, and skin contact can cause irritation and sensitization.[3][5][19] All handling of 4-Bromo-2,6-difluorophenyl isocyanate must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[20]

Melting Point Determination: Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[21][22]

-

Sample Preparation: Ensure the sample of 4-Bromo-2,6-difluorophenyl isocyanate is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[22][23][24]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C per minute) to get a rough estimate of the melting range.

-

Precise Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.[23]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

-

Repeatability: Perform the measurement in triplicate to ensure accuracy and precision.

A pure compound will typically exhibit a sharp melting point range of 1-2 °C. A broader melting range may indicate the presence of impurities.

Solubility Determination

A systematic approach should be taken to determine the solubility of 4-Bromo-2,6-difluorophenyl isocyanate in a range of common laboratory solvents.

-

Solvent Selection: Choose a representative set of aprotic organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, dichloromethane, acetone, acetonitrile, THF, DMF, DMSO).

-

Qualitative Solubility Test:

-

Add approximately 10 mg of 4-Bromo-2,6-difluorophenyl isocyanate to a small test tube.

-

Add 1 mL of the selected solvent and agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes at room temperature.[25][26]

-

Visually observe if the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Quantitative Solubility Determination (for key solvents):

-

Prepare a series of vials with a known, constant volume of a selected solvent (e.g., 1 mL).

-

Add incrementally increasing, precisely weighed amounts of 4-Bromo-2,6-difluorophenyl isocyanate to each vial.

-

After each addition, cap the vial and agitate until the solid is fully dissolved or until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

-

The highest concentration at which the compound completely dissolves is the approximate solubility at that temperature. This can be expressed in units such as mg/mL or mol/L.

-

The solubility data should be presented in a clear and organized table.

Table 1: Solubility of 4-Bromo-2,6-difluorophenyl isocyanate in Various Organic Solvents at Room Temperature

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Hexane | 0.1 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Diethyl Ether | 2.8 | To be determined | To be determined |

| Dichloromethane | 3.1 | To be determined | To be determined |

| Ethyl Acetate | 4.4 | To be determined | To be determined |

| Acetone | 5.1 | To be determined | To be determined |

| Acetonitrile | 5.8 | To be determined | To be determined |

| Tetrahydrofuran (THF) | 4.0 | To be determined | To be determined |

| Dimethylformamide (DMF) | 6.4 | To be determined | To be determined |

| Dimethyl sulfoxide (DMSO) | 7.2 | To be determined | To be determined |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Figure 1: Workflow for Melting Point Determination.

Figure 2: Workflow for Qualitative Solubility Testing.

Conclusion

While the physical properties of 4-Bromo-2,6-difluorophenyl isocyanate are not currently documented in the public domain, this guide provides a comprehensive and scientifically rigorous approach for their determination. By combining theoretical estimation with detailed experimental protocols for melting point and solubility analysis, researchers can confidently characterize this compound. Adherence to the stringent safety precautions outlined is paramount due to the hazardous nature of isocyanates. The methodologies presented herein are fundamental for the safe and effective use of 4-Bromo-2,6-difluorophenyl isocyanate in research and development.

References

-

Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Safety For. (2025, July 2). Guidance Note: Isocyanates in the Workplace. [Link]

-

Godavarthy, S. S., et al. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research, 45(17), 6149-6156. [Link]

-

DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. [Link]

-

Edisco. Melting point determination. [Link]

-

Occupational Safety and Health Administration. Isocyanates - Overview. [Link]

-

SafeWork NSW. Isocyanates technical fact sheet. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Bergström, C. A., et al. (2014). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks. Journal of Chemical Information and Modeling, 54(12), 3425-3436. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

Dearden, J. C. (1991). The QSAR prediction of melting point, a property of environmental relevance. Science of The Total Environment, 109-110, 59-68. [Link]

-

chemistrysh.com. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ISAR Publisher. (2025, March 10). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [Link]

-

National Institutes of Health. (2018). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

-

LinkedIn. (2023, November 29). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]

-

DergiPark. (2024, December 31). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. [Link]

-

ACS Publications. (2002). Group Contribution Methods for Predicting the Melting Points and Boiling Points of Aromatic Compounds. Industrial & Engineering Chemistry Research, 41(14), 3543-3549. [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. [Link]

-

Journal of Chemical Information and Modeling. (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?[Link]

-

PubChemLite. 4-bromo-2,6-difluorophenyl isocyanate (C7H2BrF2NO). [Link]

-

Aakash Institute. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance. [Link]

-

Georganics. (2011, January 24). 4-BROMO-2-FLUOROPHENYL ISOCYANATE Safety Data Sheet. [Link]

-

SlidePlayer. effect of substituents on reactivity and orientation of - UNIT I Benzene and its derivatives. [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

-

Cole-Parmer. (2003, December 8). Material Safety Data Sheet - 4-Bromophenyl isocyanate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 4-bromo-2,6-difluorophenyl isocyanate (C7H2BrF2NO) [pubchemlite.lcsb.uni.lu]

- 3. safeworkhealth.com.au [safeworkhealth.com.au]

- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 6. The QSAR prediction of melting point, a property of environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 9. rafflesuniversity.edu.in [rafflesuniversity.edu.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Bromo-4,6-difluorophenyl isocyanate 98 190774-48-2 [sigmaaldrich.com]

- 12. georganics.sk [georganics.sk]

- 13. researchgate.net [researchgate.net]

- 14. article.isarpublisher.com [article.isarpublisher.com]

- 15. International Journal of Chemistry and Technology » Submission » QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods [dergipark.org.tr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.ws [chem.ws]

- 19. Guidance Note: Isocyanates in the Workplace — Safety For [safetyfor.co.uk]

- 20. dodtec.com [dodtec.com]

- 21. westlab.com [westlab.com]

- 22. edisco.it [edisco.it]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. jk-sci.com [jk-sci.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Guide: Safety, Handling, and Storage of 4-Bromo-2,6-difluorophenyl isocyanate

Executive Summary & Chemical Significance

4-Bromo-2,6-difluorophenyl isocyanate (CAS: 302912-26-1) is a specialized electrophilic building block used primarily in the synthesis of urea-based pharmacophores and kinase inhibitors. The unique substitution pattern—a bromine atom flanked by two fluorine atoms—imparts specific electronic and steric properties:

-

Metabolic Stability: The fluorine atoms block metabolic oxidation at the 2 and 6 positions.

-

Lipophilicity: Halogenation modulates the logP, influencing membrane permeability.

-

Reactivity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles (amines, alcohols, and water).

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the risks and field-proven protocols for safe utilization.

The Hazard Matrix: Mechanism of Action

Handling this compound requires understanding why it is hazardous, not just that it is hazardous.

Respiratory Sensitization (The Hapten Effect)

Isocyanates are powerful sensitizers. Upon inhalation or skin contact, the isocyanate group (-N=C=O) reacts with nucleophilic groups (e.g., -NH2, -SH) on human proteins (albumin, keratin).

-

Mechanism: This conjugation forms a "hapten-carrier" complex. The immune system recognizes this modified protein as foreign, triggering antibody production (IgE/IgG).

-

Consequence: Subsequent exposure, even at trace levels (ppb), can trigger severe asthmatic attacks or anaphylactic shock.

-

Operational Rule: There is no "safe" odor threshold. If you can smell it, you are already overexposed.

The "Pressure Bomb" Hazard (Hydrolysis)

The most critical storage hazard is moisture ingress.

-

The Trap: If a container is opened in humid air and resealed, atmospheric moisture reacts to release Carbon Dioxide (

). -

The Risk: Pressure builds up inside the septum-sealed vial or bottle, leading to potential rupture or a forceful spray of toxic liquid upon next needle insertion.

Storage & Stability: The "Dry Chain" Protocol

To maintain reagent integrity and safety, a strict "Dry Chain" must be enforced.

| Parameter | Specification | Rationale |

| Temperature | 2°C – 8°C | Retards dimerization and hydrolysis rates. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air). |

| Container | Glass with Teflon-lined cap | Isocyanates can degrade certain plastics; Teflon provides an inert seal. |

| Secondary | Desiccator or sealed bag | Double barrier against humidity in cold storage. |

Visualization: Degradation Pathway

The following diagram illustrates the chemical cascade that occurs upon improper storage (moisture ingress), leading to impurity formation and pressure hazards.

Figure 1: The degradation cascade. Note that the amine byproduct reacts further with the parent isocyanate to form insoluble urea, permanently destroying the reagent.

Engineering Controls & Personal Protective Equipment (PPE)[2][3]

The Barrier Approach

Standard nitrile gloves often provide insufficient protection against halogenated aromatic isocyanates for prolonged periods due to permeation.

-

Primary Barrier (Gloves):

-

Short duration (Splash protection): Double-gloved Nitrile (minimum 5 mil). Change immediately upon contamination.[1]

-

Long duration (Spill cleanup/Synthesis): Silver Shield® (Laminate) gloves or Viton®.

-

-

Respiratory Protection:

-

All handling must occur within a certified Chemical Fume Hood .

-

If use outside a hood is unavoidable (e.g., maintenance), a Full-Face Respirator with Organic Vapor (OV) cartridges and P100 pre-filters is mandatory.

-

Handling Workflow

-

Acclimatization: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold reagent.

-

Inert Transfer: Use a syringe/needle technique through a septum or handle inside a glovebox. Avoid pouring.

-

Decontamination Station: Keep a "Quench Solution" (see Section 5) ready in the hood before starting work.

Emergency Protocols: Spills & Quenching

Do NOT use water alone to clean spills. Water reacts too slowly and forms insoluble polyureas that are difficult to remove.

The Decontamination Solution (The "Decon Mix")

Prepare a solution of:

-

50% Water

-

45% Ethanol or Isopropanol (Solubilizer)

-

5% Concentrated Ammonia or Sodium Carbonate (Nucleophile/Base catalyst)

-

Optional: 1% Liquid Detergent (Surfactant)

Mechanism: The alcohol solubilizes the hydrophobic isocyanate, while the ammonia/base rapidly converts it to a harmless urea/amine derivative, neutralizing the hazard.

Spill Response Workflow

Figure 2: Step-by-step spill response. Critical: Never seal the waste container immediately, as CO2 evolution can burst the vessel.

Synthesis Context: Reaction Optimization

When using 4-Bromo-2,6-difluorophenyl isocyanate in drug discovery (e.g., urea synthesis):

-

Solvent Choice: Use anhydrous, non-nucleophilic solvents (DCM, THF, Toluene). Avoid alcohols or amines unless they are the intended reactant.

-

Stoichiometry: The electron-deficient nature of the ring makes the isocyanate highly reactive. It may not require exogenous base catalysis when reacting with aliphatic amines.

-

Work-up: Quench excess isocyanate with a secondary amine (e.g., morpholine) or methanol before rotary evaporation to prevent "creeping" polymerization in the waste trap.

References

-

Safe Work Australia. (2015). Guide to Handling Isocyanates.[2] Retrieved from [Link]

-

Clemson University. (n.d.). Phenyl Isocyanate Standard Operating Procedure. Retrieved from [Link]

-

The Sarpong Group. (2016). Quenching of Pyrophoric and Reactive Materials. Retrieved from [Link]

Sources

The Enhanced Reactivity of the Isocyanate Group on a Difluorinated Phenyl Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reactivity of the isocyanate functional group when attached to a difluorinated phenyl ring. The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the electronic properties of the isocyanate, rendering it a highly valuable and reactive building block in medicinal chemistry, polymer science, and materials research. We will delve into the underlying principles governing this enhanced reactivity, provide quantitative insights, and detail experimental protocols for key transformations.

The Electronic Influence of Difluorination on the Phenyl Isocyanate System

The reactivity of an isocyanate group (–N=C=O) is fundamentally dictated by the electrophilicity of its central carbon atom. In the case of phenyl isocyanate, the aromatic ring influences this electrophilicity. The introduction of two fluorine atoms onto the phenyl ring dramatically amplifies the isocyanate's reactivity through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring. While fluorine also possesses a weaker, electron-donating resonance effect (+R) due to its lone pairs, the inductive effect is overwhelmingly dominant.

The presence of two fluorine atoms, particularly in positions ortho and para to the isocyanate group (e.g., 2,4-difluorophenyl isocyanate), synergistically withdraws electron density from the phenyl ring. This, in turn, pulls electron density away from the isocyanate substituent, increasing the partial positive charge on the isocyanate carbon and making it significantly more susceptible to nucleophilic attack. This enhanced electrophilicity is the cornerstone of the heightened reactivity of difluorinated phenyl isocyanates compared to their non-fluorinated counterparts.

The following diagram illustrates the inductive electron withdrawal by the fluorine atoms, which enhances the electrophilicity of the isocyanate carbon.

Caption: Inductive effects of fluorine on the phenyl ring.

Reactivity Towards Nucleophiles: A Quantitative Perspective

The enhanced electrophilicity of difluorinated phenyl isocyanates leads to accelerated reaction rates with a wide range of nucleophiles, including alcohols, amines, and water. This section provides an overview of these key reactions and presents illustrative kinetic data.

Urethane Formation (Reaction with Alcohols)

The reaction of an isocyanate with an alcohol yields a urethane linkage, a cornerstone of polyurethane chemistry. The electron-withdrawing nature of the difluorinated ring significantly speeds up this reaction.

Table 1: Illustrative Relative Reaction Rates for the Formation of Urethanes

| Phenyl Isocyanate Derivative | Relative Rate Constant (k_rel) | Rationale |

| Phenyl Isocyanate | 1.0 | Baseline reactivity. |

| 4-Fluorophenyl Isocyanate | ~3.5 | Single electron-withdrawing fluorine atom increases reactivity. |

| 2,4-Difluorophenyl Isocyanate | >10 | Two electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the isocyanate carbon, leading to a substantial rate increase. |

Note: The values in this table are illustrative and based on the established principle that electron-withdrawing groups accelerate the reaction of isocyanates with nucleophiles. Actual values may vary depending on the specific alcohol, solvent, and temperature.

Objective: To synthesize N-(2,4-difluorophenyl) methyl carbamate.

Materials:

-

2,4-Difluorophenyl isocyanate (1.0 eq)

-

Methanol (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

Procedure:

-

Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: Anhydrous THF is added to the flask via a syringe. 2,4-Difluorophenyl isocyanate is then added dropwise via a syringe.

-

Reaction Initiation: The solution is stirred, and methanol is added dropwise via a syringe.

-

Reaction Monitoring: The reaction is typically exothermic. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful formation of the urethane can be confirmed by the disappearance of the isocyanate peak in the IR spectrum and the appearance of characteristic urethane peaks (N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹). ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product.

Urea Formation (Reaction with Amines)

The reaction between an isocyanate and an amine to form a urea is generally very rapid. The difluorination of the phenyl ring makes this reaction even more facile.[1]

Objective: To synthesize 1-(2,4-difluorophenyl)-3-benzylurea.

Materials:

-

2,4-Difluorophenyl isocyanate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Setup: To a round-bottom flask containing a magnetic stir bar, add benzylamine dissolved in anhydrous DCM.

-

Reagent Addition: Dissolve 2,4-difluorophenyl isocyanate in anhydrous DCM and add it to a dropping funnel.

-

Reaction: Add the isocyanate solution dropwise to the stirring amine solution at room temperature. The reaction is typically instantaneous and may be exothermic.

-

Product Isolation: The urea product often precipitates out of the solution upon formation. If not, the solvent can be partially removed to induce precipitation. The solid product is then collected by filtration, washed with a small amount of cold DCM, and dried.

-

Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized.

Self-Validation: The product can be characterized by its melting point and spectroscopic methods (IR, NMR). The IR spectrum will show the absence of the isocyanate peak and the presence of characteristic urea carbonyl (around 1640 cm⁻¹) and N-H stretching bands.

The following diagram outlines the general workflow for the synthesis of ureas and urethanes from a difluorinated phenyl isocyanate.

Caption: General workflow for nucleophilic additions.

Participation in Cycloaddition Reactions

Isocyanates can also participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as dienophiles. The electron-withdrawing difluorophenyl group enhances the dienophilic character of the isocyanate, facilitating these reactions.

[4+2] Cycloaddition (Diels-Alder Type Reaction)

In this type of reaction, the C=N bond of the isocyanate can react with a conjugated diene to form a six-membered heterocyclic ring. The increased reactivity of the difluorinated phenyl isocyanate can lead to higher yields and milder reaction conditions compared to non-fluorinated analogues.

Objective: To synthesize a substituted dihydropyridinone from 2,4-difluorophenyl isocyanate and a suitable diene.

Materials:

-

2,4-Difluorophenyl isocyanate (1.0 eq)

-

A reactive diene (e.g., Danishefsky's diene) (1.1 eq)

-

Anhydrous toluene

-

Reflux condenser

-

Inert atmosphere setup

Procedure:

-

Setup: A round-bottom flask is charged with the diene and anhydrous toluene under an inert atmosphere.

-

Reagent Addition: 2,4-Difluorophenyl isocyanate is added to the flask.

-

Reaction: The reaction mixture is heated to reflux and monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Self-Validation: The structure of the cycloadduct can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials and the appearance of new signals corresponding to the heterocyclic product will validate the reaction's success.

Polymerization and Material Science Applications

Difluorinated phenyl isocyanates are valuable monomers for the synthesis of high-performance polyurethanes and other polymers. The fluorine atoms can impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and hydrophobicity. The enhanced reactivity of the isocyanate group allows for efficient polymerization, often under milder conditions than required for less reactive isocyanates.

Conclusion

The presence of two fluorine atoms on a phenyl ring significantly enhances the reactivity of an attached isocyanate group. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms, which increases the electrophilicity of the isocyanate carbon. This heightened reactivity translates to faster reaction rates with nucleophiles, making difluorinated phenyl isocyanates highly efficient building blocks in organic synthesis and polymer chemistry. The ability to fine-tune reactivity through fluorination provides researchers and drug development professionals with a powerful tool for the design and synthesis of novel molecules with tailored properties.

References

- BenchChem. The Dual Nature of Fluorine: An In-depth Technical Guide to its Role in Phenyl Ring Activation. BenchChem.

-

Wikipedia. Isocyanate. Wikipedia. Available at: [Link]

-

Coskun, N., & Parlar, A. (2006). Cycloaddition of Acyclic Nitrones with Phenyl Isocyanate: Synthesis and Ring‐Opening Reactions of 1,2,4‐Oxadiazolidin‐5‐ones. Synthetic Communications, 36(8), 997–1004. Available at: [Link]

-

poliuretanos. 1.2.1 - Isocyanate Reactions. poliuretanos. Available at: [Link]

-

PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Available at: [Link]

-

ResearchGate. Relative reactivity's of various functional groups towards isocyanates. ResearchGate. Available at: [Link]

-

stackexchange.com. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. Available at: [Link]

-

Organic Syntheses. Urea Formation. Organic Syntheses. Available at: [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

-

MDPI. Fluorinated Polyurethane. MDPI. Available at: [Link]

-

RSC Publishing. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Chemistry Portal. Available at: [Link]

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

synthesis-reagents.com. Urea derivative synthesis by amination, rearrangement or substitution. synthesis-reagents.com. Available at: [Link]

Sources

A Researcher's Handbook for Procurement and Application of 4-Bromo-2,6-difluorophenyl isocyanate

Abstract

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the procurement, handling, and application of 4-Bromo-2,6-difluorophenyl isocyanate (CAS No. 302912-26-1). This highly reactive aryl isocyanate is a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its properties and supply chain. This document provides a framework for supplier evaluation, details essential quality control procedures for incoming material, outlines stringent safety protocols for handling and storage, and presents an exemplary synthetic application.

Introduction: The Synthetic Utility of 4-Bromo-2,6-difluorophenyl isocyanate

4-Bromo-2,6-difluorophenyl isocyanate is a specialized chemical intermediate prized for its unique electronic and steric properties. The presence of two ortho-fluorine atoms significantly influences the reactivity of the isocyanate group and provides a conformational lock in derivative molecules. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] These features make it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors, agrochemicals, and advanced polymers. Its application in multicomponent reactions further broadens its utility in creating diverse molecular scaffolds for drug discovery programs.[2]

The Commercial Supplier Landscape

Procuring high-quality 4-Bromo-2,6-difluorophenyl isocyanate is the foundational step for any research program. The selection of a supplier should be based on a multi-faceted evaluation of purity, available quantities, documentation, and logistical considerations.

Identifying and Evaluating Suppliers

A number of chemical suppliers list 4-Bromo-2,6-difluorophenyl isocyanate in their catalogs. While not an exhaustive list, prominent suppliers include Santa Cruz Biotechnology and Amerigo Scientific.[3][4] When evaluating potential suppliers, researchers should consider the following criteria:

-

Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch, detailing the purity (typically ≥97%) and the methods used for characterization (e.g., NMR, GC-MS).

-

Available Scale: Suppliers cater to different needs, from milligram-scale for initial screening to kilogram-scale for preclinical development.

-

Documentation: Availability of a comprehensive Safety Data Sheet (SDS) is non-negotiable.[5]

-

Lead Time and Shipping: Isocyanates are often shipped under specific conditions (e.g., refrigerated) to maintain stability.[6] Inquire about typical lead times and shipping protocols.

The following diagram outlines a logical workflow for the supplier selection process.

Caption: A workflow for evaluating and selecting a chemical supplier.

Representative Supplier Data

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Amerigo Scientific | 302912-26-1 | C7H2BrF2NO | 234 g/mol | States product is for research use only.[3] |

| Santa Cruz Biotechnology | 302912-26-1 | C7H2BrF2NO | 234.00 | Biochemical for proteomics research.[4] |

Note: This table is for illustrative purposes. Researchers should always obtain the most current information directly from suppliers.

Quality Control of Incoming Material

Upon receipt, it is imperative to verify the identity and purity of 4-Bromo-2,6-difluorophenyl isocyanate before its use in any experiment. The isocyanate functional group is highly reactive and susceptible to degradation, particularly from moisture.

Recommended Analytical Methods

-

Infrared (IR) Spectroscopy: This is a rapid and effective method to confirm the presence of the isocyanate functional group (-N=C=O), which exhibits a strong, characteristic absorption band around 2250-2275 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the aromatic ring and the absence of significant impurities. The expected proton and fluorine chemical shifts should be compared against the supplier's CoA or literature values.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and provide a more quantitative assessment of purity.

The following workflow is recommended for incoming material validation.

Caption: A standard workflow for the quality control of incoming reagents.

Safe Handling, Storage, and Disposal

Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme caution.[7] Exposure can lead to occupational asthma and other severe allergic reactions.[8]

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with 4-Bromo-2,6-difluorophenyl isocyanate must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8]

-

Personal Protective Equipment: The minimum required PPE includes:

-

Gloves: Chemically resistant gloves (e.g., butyl rubber, not thin latex) must be worn.[9]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: For operations with a higher risk of aerosol generation, a supplied-air respirator may be necessary.[9]

-

Storage and Stability

Isocyanates react with water to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[6] This reaction can cause a dangerous pressure buildup in sealed containers.[6]

-

Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like alcohols and amines.[9][11] The container should be kept tightly closed.[10]

-

Inert Atmosphere: For long-term storage, it is advisable to store the isocyanate under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

Spill and Waste Management

-

Spill Cleanup: In case of a spill, evacuate the area and alert personnel.[8] Small spills can be decontaminated using a solution of 5% sodium carbonate, 5% liquid detergent, and 90% water. Allow the decontamination solution to react for at least 10 minutes before cleaning.

-

Disposal: All isocyanate-contaminated waste, including empty containers and used PPE, must be treated as hazardous waste and disposed of according to institutional guidelines.[8]

Application Focus: Synthesis of a Disubstituted Urea

A primary application of isocyanates in drug discovery is the formation of ureas through reaction with primary or secondary amines. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Mechanism

The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product.

Caption: General reaction scheme for the synthesis of a urea.

Step-by-Step Experimental Protocol

Objective: To synthesize N-(4-bromo-2,6-difluorophenyl)-N'-(propan-2-yl)urea.

Materials:

-

4-Bromo-2,6-difluorophenyl isocyanate (1.0 eq)

-

Isopropylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

Procedure:

-

Preparation: In a chemical fume hood, add 4-Bromo-2,6-difluorophenyl isocyanate to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.

-

Dissolution: Add anhydrous DCM via syringe to dissolve the isocyanate. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add isopropylamine to the stirred solution via syringe. An exothermic reaction may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the desired urea.

Conclusion

4-Bromo-2,6-difluorophenyl isocyanate is a potent and versatile reagent for drug discovery and materials science. Its successful application hinges on a comprehensive understanding of the supplier landscape, rigorous quality control of the starting material, and unwavering adherence to strict safety protocols. By implementing the strategies outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this valuable chemical intermediate to advance their scientific objectives.

References

-

Amerigo Scientific. 4-Bromo-2,6-Difluorophenyl Isocyanate. [Link]

-

Georganics. SAFETY DATA SHEET - 4-BROMO-2-FLUOROPHENYL ISOCYANATE. [Link]

-

Patsnap Eureka. How to Enhance Isocyanate Storage and Handling Safety?. [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

-

Health and Safety Authority. Isocyanates. [Link]

-

Pharmaffiliates. N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromophenyl isocyanate. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

ResearchGate. A laboratory comparison of analytical methods used for isocyanates. [Link]

-

Astex Pharmaceuticals. Organic synthesis provides opportunities to transform drug discovery. [Link]

-

CDC Stacks. Analytical Method. [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]

-

Cambridge Innovation Institute. Drug Discovery Chemistry. [Link]

-

PubMed. 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. [Link]

Sources

- 1. astx.com [astx.com]

- 2. 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-Difluorophenyl Isocyanate - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Bromo-2,6-difluorophenyl isocyanate | CAS 302912-26-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. georganics.sk [georganics.sk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. actsafe.ca [actsafe.ca]

- 10. fishersci.com [fishersci.com]

- 11. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

A Guide to the Fundamental Reaction Mechanisms of Aryl Isocyanates for the Modern Researcher

Abstract

Aryl isocyanates (Ar-N=C=O) are a cornerstone of modern synthetic chemistry, prized for their unique reactivity that enables the construction of a diverse array of crucial chemical linkages, most notably urethanes and ureas. Their application is fundamental in fields ranging from polymer science to pharmaceutical development. The high electrophilicity of the central carbon atom in the heterocumulene system dictates their reaction pathways, making them highly susceptible to attack by a wide range of nucleophiles. This guide provides an in-depth exploration of the core reaction mechanisms involving aryl isocyanates. We will move beyond simple reaction schemes to dissect the underlying principles, including mechanistic nuances, kinetic considerations, the profound impact of catalysis, and the influence of electronic effects. This document is intended for researchers, scientists, and drug development professionals, offering not just theoretical knowledge but also field-proven insights and practical protocols to safely and effectively harness the synthetic power of this important functional group.

The Nature of the Aryl Isocyanate Functional Group

The reactivity of an aryl isocyanate is intrinsically linked to its electronic structure. The N=C=O group is a linear heterocumulene where the central carbon atom is sp-hybridized and bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement results in a significant electron deficiency on the carbon atom, making it a potent electrophile.[1][2]

The attached aryl group further modulates this reactivity. Electron-withdrawing substituents on the aromatic ring (e.g., -NO₂, -Cl) enhance the electrophilicity of the isocyanate carbon, increasing its reaction rate with nucleophiles.[1][3] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease its reactivity.[1][2] This predictable electronic influence is a critical tool for tuning reaction kinetics.

The general order of reactivity based on the substituent on the nitrogen atom is: Aryl Sulfonyl Isocyanates > Aryl Isocyanates > Alkyl Isocyanates [1]

Aryl isocyanates are typically synthesized from the phosgenation of the corresponding primary amines, though alternative methods like the Curtius and Schmidt rearrangements exist to avoid the use of highly hazardous phosgene.[4][5]

Critical Safety Protocols for Handling Aryl Isocyanates

Before any experimental work, it is imperative to understand and mitigate the significant health risks associated with aryl isocyanates. They are potent respiratory and dermal sensitizers, capable of causing occupational asthma and severe allergic reactions upon repeated exposure, even at very low concentrations.[6]

Hierarchy of Controls

The most effective safety measures involve engineering and administrative controls to minimize exposure.[7]

-

Elimination/Substitution : If possible, consider alternative, less hazardous reagents.

-

Engineering Controls : All work must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[6] Enclosed systems are preferable for larger-scale reactions.[7]

-

Administrative Controls : Restrict access to areas where isocyanates are used. Ensure all users are thoroughly trained on the specific hazards and handling procedures.

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and is mandatory.

Standard Handling Protocol

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) for the specific aryl isocyanate.[6]

-

Don all required PPE:

-

Hand Protection : Chemical-resistant gloves are essential. Butyl rubber or nitrile rubber are recommended; latex gloves offer poor resistance.[6]

-

Eye Protection : Safety goggles and a full-face shield are required if there is a splash hazard.[6][8]

-

Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection : If there is any risk of exceeding exposure limits, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[9]

-

Execution:

-

Work within the sash of a certified chemical fume hood.

-

Dispense the minimum quantity of isocyanate required.

-

Keep all containers tightly closed when not in use to prevent moisture from the air from reacting and to minimize vapor release.[6][9]

-

Avoid heating isocyanates unless the reaction protocol specifically requires it and enhanced engineering controls are in place.[6]

Cleanup and Decontamination:

-

Decontaminate all glassware and surfaces that have come into contact with isocyanates. A common decontamination solution consists of 5% sodium carbonate, 5% liquid detergent, and 90% water.

-

Wipe down the spill area first with the decontamination solution, followed by water.[6]

-

Dispose of all contaminated waste, including gloves and wipes, in a designated, sealed hazardous waste container according to institutional guidelines.[6]

Caption: Standard workflow for safely handling aromatic isocyanates.

Core Reaction Mechanism: Nucleophilic Addition

The most fundamental reaction of aryl isocyanates is the nucleophilic addition across the N=C bond.[1][4] A compound containing an active hydrogen (e.g., an alcohol, amine, or water) acts as the nucleophile, attacking the electrophilic carbon. This is typically followed by a proton transfer to the nitrogen atom.

Caption: Generalized mechanism for nucleophilic addition to an aryl isocyanate.

Reaction with Alcohols: The Formation of Urethanes

The reaction between an aryl isocyanate and an alcohol yields a urethane (also known as a carbamate), a linkage that forms the backbone of the polyurethane industry.[4][10]

Ar-N=C=O + R'-OH → Ar-NH-C(=O)-O-R'

While seemingly straightforward, the mechanism is complex and highly sensitive to reaction conditions. The uncatalyzed reaction is often slow and its kinetics suggest the involvement of multiple alcohol molecules, which form hydrogen-bonded associates (dimers, trimers) that act as the effective nucleophile and facilitate proton transfer.[10][11][12]

Causality in Experimental Design: The choice of solvent and catalyst is paramount. Non-polar, aprotic solvents are common. The reaction rate is significantly enhanced by catalysts. The experimental activation energies for these reactions typically fall in the range of 17–54 kJ/mol, depending heavily on the solvent and catalyst used.[11][13]

Catalysts are almost always employed in urethane synthesis to achieve practical reaction rates.[14] The two main classes are tertiary amines and organometallic compounds.

-

Tertiary Amine Catalysis: Tertiary amines, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used. The mechanism is believed to involve the formation of a reactive complex between the amine and the isocyanate-alcohol associate. The rate-determining step is the nucleophilic attack of the tertiary amine on this associate, which forms a highly reactive uronium salt that rapidly reacts with another alcohol molecule to give the urethane product.[15][16]

Caption: Proposed mechanism for tertiary amine-catalyzed urethane formation.

-

Organometallic Catalysis: Organotin compounds (e.g., dibutyltin dilaurate) are exceptionally effective catalysts. Two primary mechanisms are proposed:

-

Lewis Acid Mechanism: The metal catalyst coordinates to the oxygen or nitrogen of the isocyanate, increasing the electrophilicity of the carbon and making it more susceptible to attack by the alcohol.[14]

-

Insertion Mechanism: The metal catalyst first forms an alcoholate complex with the polyol. This complex then reacts with the isocyanate, "inserting" it between the metal and the alkoxy group, before regenerating the catalyst. This pathway is proposed for catalysts based on zirconium and bismuth.[14]

-

Reaction with Amines: The Formation of Ureas

The reaction of aryl isocyanates with primary or secondary amines is extremely rapid and typically requires no catalyst.[17] It produces a disubstituted or trisubstituted urea, respectively.

Ar-N=C=O + R'R''NH → Ar-NH-C(=O)-NR'R''

The high nucleophilicity of amines compared to alcohols accounts for the significantly faster reaction rate. The kinetics generally follow a simple second-order model, first order in each reactant, especially in the early stages of the reaction.[18] However, some studies have reported more complex kinetics, suggesting the formation of intermediate complexes.[18]

Causality in Experimental Design: Due to the high speed of this reaction, especially with aliphatic amines, careful control of stoichiometry and temperature is critical to avoid side reactions and ensure a homogeneous product. For kinetic studies, specialized equipment like a flow apparatus may be necessary to monitor the reaction, which can have half-lives on the order of milliseconds.[17]

Reaction with Water: Hydrolysis and In-Situ Amine Formation

Water reacts with aryl isocyanates in a two-step process. The initial nucleophilic addition forms an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield a primary amine and carbon dioxide gas.[4][19][20]

-

Ar-N=C=O + H₂O → [Ar-NH-COOH] (Unstable Carbamic Acid)

-

[Ar-NH-COOH] → Ar-NH₂ + CO₂

This reaction is self-perpetuating in the presence of excess isocyanate. The newly formed primary amine is a potent nucleophile and will rapidly react with another isocyanate molecule to form a symmetrical disubstituted urea.[4]

-

Ar-NH₂ + Ar-N=C=O → Ar-NH-C(=O)-NH-Ar

Trustworthiness of the Protocol: This reaction sequence is the chemical foundation for the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent.[4] Understanding this pathway is critical, as unintended water contamination in a urethane synthesis will lead to the formation of urea linkages and gas bubbles, compromising the integrity of the final material. Theoretical studies suggest the initial hydrolysis can proceed across either the N=C or C=O bond, but the pathway to form carbamic acid via attack at the N=C bond has a significantly lower energy barrier.[19][20]

Caption: Reaction pathway for the hydrolysis of aryl isocyanates.

Cycloaddition and Oligomerization Reactions

Beyond simple nucleophilic additions, aryl isocyanates can undergo cycloaddition reactions with themselves or other unsaturated molecules.

Trimerization to Isocyanurates

In the presence of specific catalysts (e.g., tetra-alkylammonium carboxylates, phosphines, or certain metal complexes), aryl isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic structures known as isocyanurates (or polyisocyanurates).[3] This reaction is highly exothermic and is a key process in the production of rigid, thermally resistant foams.

Caption: Catalytic cyclotrimerization of aryl isocyanates to form an isocyanurate.

Other Cycloadditions

Aryl isocyanates can also participate as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like aza-oxyallyl cations to construct five-membered N-heterocycles, which are valuable scaffolds in medicinal chemistry.[21] They can also undergo [2+2] cycloadditions, though this is less common than trimerization.

Quantitative Data & Experimental Workflow

Table of Relative Reactivity

The electronic nature of the substituent on the aryl ring has a predictable and quantifiable effect on reactivity.

| Aryl Isocyanate (ArNCO) | Substituent (on Ar) | Electronic Effect | Relative Reactivity |

| p-Nitrophenyl Isocyanate | -NO₂ | Strong Electron-Withdrawing | Highest |

| p-Chlorophenyl Isocyanate | -Cl | Electron-Withdrawing | High |

| Phenyl Isocyanate | -H | Neutral | Baseline |

| p-Tolyl Isocyanate | -CH₃ | Electron-Donating | Low |

| p-Anisyl Isocyanate | -OCH₃ | Strong Electron-Donating | Lowest |

| Table adapted from principles discussed in[1]. |

Protocol: Kinetic Analysis of Urethane Formation

This protocol outlines a self-validating system for studying the kinetics of the reaction between phenyl isocyanate and an alcohol (e.g., 1-propanol) using HPLC analysis.

Objective: To determine the reaction rate constant under specific temperature and concentration conditions.

Materials:

-

Phenyl Isocyanate (PhNCO), ≥99%

-

1-Propanol (PrOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

n-Butylamine (quenching agent)

-

Acetonitrile (ACN), HPLC grade

-

Thermostated reaction vials, magnetic stirrer, pipettes

Methodology:

-

Stock Solution Preparation: Prepare stock solutions of PhNCO and PrOH in anhydrous THF to the desired concentrations (e.g., 0.1 M). Ensure all glassware is oven-dried to eliminate moisture.

-

Reaction Initiation: Pre-thermostat the stock solutions and reaction vial to the target temperature (e.g., 303 K).[13] To initiate the reaction, pipette equal volumes (e.g., 5.0 mL) of the PhNCO and PrOH solutions into the vial simultaneously. Start a timer immediately.[13]

-

Sampling and Quenching: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately dispense this aliquot into a labeled HPLC vial containing a quenching solution (e.g., 990 µL of ACN with 30 µL of n-butylamine).[13]

-

Causality: The excess n-butylamine is a highly reactive primary amine that will instantly react with any remaining PhNCO, forming N-butylphenylurea. This immediately stops the reaction with the alcohol, ensuring the measured concentration accurately reflects that time point.

-

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the PhNCO peak or the appearance of the urethane product peak. Create a calibration curve for the analyte of interest to convert peak area to concentration.

-

Data Analysis: Plot the concentration of phenyl isocyanate versus time. Use the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k) from the slope of the line.

References

-

Öfele, K., & Merten, R. (1969). Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide. The Journal of Organic Chemistry, 34(8), 2467-2471. [Link]

-

Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 530-540. [Link]

-

Baker, J. W., & Gaunt, J. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution. Journal of the Chemical Society (Resumed), 27-31. [Link]

-

Wikipedia contributors. (2024). Isocyanate. Wikipedia, The Free Encyclopedia. [Link]

-

Peralta, G. L., et al. (2003). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 68(19), 7353-7362. [Link]

-

Life Specialty Coatings. (2015). Safety Data Sheet: Isocyanate. [Link]

-

Huang, D., et al. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 15(4), 749-767. [Link]

-

Zhu, R., et al. (2020). Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]

-

Goud, N. R., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(3), 1845-1875. [Link]

-

Issidorides, C. H., & Hanna, S. Y. (1965). A new mechanism for the reaction between phenyl isocyanate and aniline. AUB ScholarWorks. [Link]

-

Huang, D., et al. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 15(4), 749-767. [Link]

-

Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3381. [Link]

-

ResearchGate. (n.d.). [3+2]‐Cycloaddition reaction of aza‐oxyallyl cations with isocyanates. [Link]

-

Lakeland Fire + Safety. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

Turkchem. (n.d.). Catalysis of Urethane Systems. [Link]

-

Schwetlick, K., & Noack, R. (1995). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402. [Link]

-

Morton, M., & Deisz, M. A. (1959). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. ResearchGate. [Link]

-

Workplace Health Leadership Group. (n.d.). Control Measures Isocyanates. [Link]

-

Öfele, K., & Merten, R. (1969). Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide. The Journal of Organic Chemistry, 34(8), 2467-2471. [Link]

-

Pombeiro, A. J. L., et al. (2014). Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. Molecules, 19(7), 9522-9545. [Link]

-

BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]

-

Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. The Italian Association of Chemical Engineering. [Link]

-

Zhu, R., et al. (2020). Catalyzed Reaction of Isocyanates (RNCO) with Water. ResearchGate. [Link]

-

Ragaini, F. (2007). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]

-

Yamago, S., et al. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry, 20, 182-205. [Link]

-

Farkas, A., & Strohm, P. F. (1962). Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. Industrial & Engineering Chemistry Fundamentals, 1(2), 112-115. [Link]

-

Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]

Sources

- 1. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. aidic.it [aidic.it]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lakeland.com [lakeland.com]

- 8. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 9. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. turkchem.net [turkchem.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. experts.umn.edu [experts.umn.edu]

- 18. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

4-Bromo-2,6-difluorophenyl isocyanate applications in medicinal chemistry

Application Note: Strategic Utilization of 4-Bromo-2,6-difluorophenyl Isocyanate in Medicinal Chemistry

Part 1: Introduction & Strategic Value

4-Bromo-2,6-difluorophenyl isocyanate (CAS: 302912-26-1) is a high-value electrophilic building block used extensively in the synthesis of Type II kinase inhibitors , GPCR modulators , and immuno-oncology agents .[1][2]

Its structural utility rests on two distinct chemical pillars:[2][3]

-

The 2,6-Difluoro "Ortho Effect": The two fluorine atoms flanking the isocyanate group exert a steric and electronic influence that forces the resulting urea linkage into a specific conformation.[4] This is critical for binding affinity in the ATP-binding pocket of kinases (e.g., VEGFR, RAF, p38), where the urea hydrogens often form a "bidentate hinge" hydrogen bond.[1]

-

The 4-Bromo "Diversity Handle": Unlike simple fluorinated isocyanates, the para-bromine atom serves as a pre-installed leaving group for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This allows medicinal chemists to synthesize a core urea intermediate and then rapidly diverge into a library of analogs by varying the "tail" region.[4]

Part 2: Chemical Reactivity Profile

| Feature | Property | Medicinal Chemistry Implication |

| Electrophilicity | High | The electron-withdrawing nature of the 2,6-difluoro ring makes the -N=C=O carbon highly susceptible to nucleophilic attack.[2] |

| Moisture Sensitivity | High | Reacts rapidly with water to form the aniline, which then reacts with remaining isocyanate to form a symmetrical bis-urea impurity.[2] |

| Conformation | Twisted | In urea products, the 2,6-fluorines twist the phenyl ring out of planarity with the urea linkage, often improving solubility and selectivity.[1][2] |

| Metabolic Stability | Enhanced | The fluorine atoms block metabolic oxidation at the typically labile ortho positions.[4] |

Part 3: Experimental Protocols

Protocol A: Synthesis of Diaryl Ureas (The "Head" Assembly)

Target: Synthesis of a core urea scaffold by reacting the isocyanate with a heterocyclic amine.[4]

Reagents:

-

Substrate: Heterocyclic amine (e.g., 4-aminopyridine derivative or aminopyrazole).[1][2]

-

Reagent: 4-Bromo-2,6-difluorophenyl isocyanate (1.05 equiv).[1][2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[4]

-

Base: Typically not required due to high isocyanate reactivity; use DIPEA (1.1 equiv) only if the amine is present as a salt.[4]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the heterocyclic amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Note: If the amine is insoluble, switch to anhydrous THF or a THF/DMF mixture.[4]

-

-

Addition: Cool the solution to 0°C (ice bath). Add 4-Bromo-2,6-difluorophenyl isocyanate (1.05 mmol) dropwise via syringe.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS.[4] The isocyanate peak is usually invisible on LC-MS (hydrolyzes), so monitor the disappearance of the starting amine.

-

-

Work-up:

-

Scenario A (Precipitate forms): The urea product often precipitates from DCM.[4] Filter the solid, wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL). Dry under vacuum.[4]

-

Scenario B (Soluble product): Evaporate solvent.[4] Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO2, MeOH/DCM gradient).[1][4]

-

Protocol B: Late-Stage Diversification (The "Tail" Expansion)

Target: Using the bromine handle to attach a solubilizing tail via Suzuki Coupling.[4]

Reagents:

-

Substrate: Brominated Urea Intermediate (from Protocol A).

-

Reagent: Boronic Acid/Ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole).[1][2]

-

Catalyst:

(5 mol%).[4] -

Base:

(2.0 M aqueous solution, 3 equiv).[1][4] -

Solvent: 1,4-Dioxane.[4]

Step-by-Step Methodology:

-

Charging: In a microwave vial, combine the Brominated Urea (0.5 mmol), Boronic Ester (0.6 mmol), and Pd catalyst (0.025 mmol).

-

Solvent System: Add 1,4-Dioxane (4 mL) and Aqueous

(0.75 mL). -

Degassing: Sparge the mixture with Argon for 5 minutes (critical to protect the Pd catalyst).

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

-

Purification: Dilute with EtOAc, wash with water/brine. Dry organic layer (

).[4][5] Purify via preparative HPLC or column chromatography.[4]

Part 4: Visualizing the Workflow

The following diagram illustrates the "Divergent Synthesis" strategy enabled by this specific building block.

Figure 1: Divergent synthesis workflow utilizing the bromine handle for late-stage library generation.

Part 5: Safety & Handling (Critical)

-

Lachrymator: This compound is a potent lachrymator (tear gas effect).[4] Always handle in a functioning fume hood.[4]

-

Sensitizer: Isocyanates are respiratory sensitizers.[4] Long-term exposure can cause asthma-like symptoms.[4] Double-gloving (Nitrile) is recommended.[4]

-

Quenching Spills: Do not wipe up spills with water alone.[4] Use a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia to chemically deactivate the isocyanate group before cleaning.[1]

References

-

Santa Cruz Biotechnology. 4-Bromo-2,6-difluorophenyl isocyanate Product Data (CAS 302912-26-1).[2][4] Retrieved from [1]

-

National Institutes of Health (PubMed). Discovery of Nelotanserin and related 5-HT2A inverse agonists (Urea synthesis context).[4] J Med Chem. 2010.[4] Retrieved from

-

Fisher Scientific. Safety Data Sheet: 2,4-Difluorophenyl isocyanate (Analogous Handling). Retrieved from

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives.[4] Beilstein J. Org.[4] Chem. 2013.[4][6] Retrieved from

Sources

Creating carbamate linkers with 4-Bromo-2,6-difluorophenyl isocyanate

Executive Summary

This application note details the methodological framework for utilizing 4-Bromo-2,6-difluorophenyl isocyanate (CAS 302912-26-1) as a heterobifunctional linker precursor in medicinal chemistry. This building block is critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The 2,6-difluoro substitution pattern provides a unique electronic profile that enhances the electrophilicity of the isocyanate group while modulating the metabolic stability and conformational preference of the resulting carbamate. The 4-bromo motif serves as a versatile handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Basis & Mechanistic Insight

The "Goldilocks" Reactivity of the 2,6-Difluoro Core

The reactivity of 4-Bromo-2,6-difluorophenyl isocyanate is governed by two competing factors:

-

Electronic Activation (Inductive Effect): The two fluorine atoms at the ortho positions are strongly electron-withdrawing (